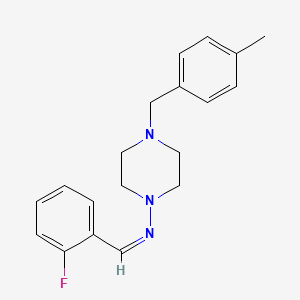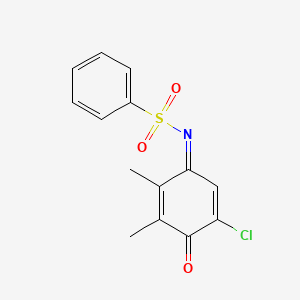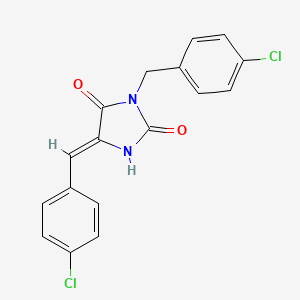
3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has been extensively researched for its potential therapeutic properties and is known to possess a wide range of biological activities.
科学的研究の応用
Flavokawain A has been extensively researched for its potential therapeutic properties. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-oxidant, and neuroprotective properties. Flavokawain A has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues.
作用機序
The mechanism of action of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Flavokawain A has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
Flavokawain A has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Flavokawain A has also been found to possess anti-oxidant properties and can reduce oxidative stress in cells.
実験室実験の利点と制限
Flavokawain A has several advantages for lab experiments. It is a natural compound found in the kava plant, which makes it easily accessible for research purposes. It also possesses a wide range of biological activities, which makes it a versatile compound for various research applications. However, there are also limitations to using 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A in lab experiments. The compound is not very stable and can degrade quickly, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A. One area of research is the development of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A derivatives with improved stability and bioavailability. Another area of research is the investigation of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A and its interactions with other compounds and signaling pathways in the body.
In conclusion, 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A is a natural compound found in the kava plant that possesses a wide range of biological activities. It has been extensively researched for its potential therapeutic properties and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A and its potential as a therapeutic agent.
合成法
Flavokawain A can be synthesized through various methods, including extraction from the kava plant, chemical synthesis, and microbial synthesis. The most common method of synthesis is through the extraction of 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A from the kava plant. The roots of the kava plant are harvested, dried, and crushed to obtain a powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques to obtain pure 3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one A.
特性
IUPAC Name |
3-(1-benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3O4/c19-18(20,21)17-15(14-7-9-3-1-2-4-12(9)24-14)16(23)11-6-5-10(22)8-13(11)25-17/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWAGLKOZSNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzofuran-2-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)





![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)